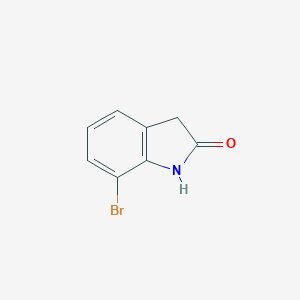
Potassium 4-Pyridyltrifluoroborate
Vue d'ensemble
Description
Potassium 4-Pyridyltrifluoroborate: is a chemical compound with the molecular formula C5H4BF3KN. It is a white to almost white powder or crystalline solid that is soluble in water . This compound is part of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium 4-Pyridyltrifluoroborate can be synthesized through several methods. One common method involves the reaction of pyridine with boron trifluoride and potassium fluoride. The reaction typically takes place in an inert atmosphere at room temperature . Another method involves the use of potassium bromo- and iodomethyltrifluoroborates, which are prepared via in situ reaction of n-butyllithium with dibromo- and diiodomethane in the presence of trialkyl borates, followed by treatment with potassium bifluoride .
Industrial Production Methods: Industrial production of potassium organotrifluoroborates, including this compound, often employs scalable and safe procedures. These methods avoid the use of hazardous reagents and conditions, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium 4-Pyridyltrifluoroborate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic coupling partner.
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly with unactivated alkyl halides.
Common Reagents and Conditions:
Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura reactions and substituted pyridyl compounds in substitution reactions .
Applications De Recherche Scientifique
Potassium 4-Pyridyltrifluoroborate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Potassium 4-Pyridyltrifluoroborate in cross-coupling reactions involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired product . The compound acts as a stable reservoir for reactive boronic acids, which are slowly hydrolyzed under basic conditions to participate in the reaction .
Comparaison Avec Des Composés Similaires
- Potassium Phenyltrifluoroborate
- Potassium Vinyltrifluoroborate
- Potassium Methyltrifluoroborate
Comparison: Potassium 4-Pyridyltrifluoroborate is unique due to its pyridyl group, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other organotrifluoroborates, it offers enhanced stability and versatility in forming carbon-nitrogen bonds .
Propriétés
IUPAC Name |
potassium;trifluoro(pyridin-4-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF3N.K/c7-6(8,9)5-1-3-10-4-2-5;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPOSOZRTRIRQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=NC=C1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649122 | |
| Record name | Potassium trifluoro(pyridin-4-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111732-87-6 | |
| Record name | Borate(1-), trifluoro-4-pyridinyl-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111732-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro(pyridin-4-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 4-Pyridyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152717.png)






![7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B152734.png)


